2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide 2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15326369
InChI: InChI=1S/C21H24FNO4S/c1-15-9-16(2)11-19(10-15)27-13-21(24)23(18-7-8-28(25,26)14-18)12-17-5-3-4-6-20(17)22/h3-6,9-11,18H,7-8,12-14H2,1-2H3
SMILES:
Molecular Formula: C21H24FNO4S
Molecular Weight: 405.5 g/mol

2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide

CAS No.:

Cat. No.: VC15326369

Molecular Formula: C21H24FNO4S

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide -

Specification

Molecular Formula C21H24FNO4S
Molecular Weight 405.5 g/mol
IUPAC Name 2-(3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]acetamide
Standard InChI InChI=1S/C21H24FNO4S/c1-15-9-16(2)11-19(10-15)27-13-21(24)23(18-7-8-28(25,26)14-18)12-17-5-3-4-6-20(17)22/h3-6,9-11,18H,7-8,12-14H2,1-2H3
Standard InChI Key XAPXLKMXYLHVER-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3)C

Introduction

The compound 2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide is a complex organic molecule that combines several functional groups, including a phenoxy group, a tetrahydrothiophene dioxide moiety, and a fluorobenzyl group. This compound is part of a broader class of acetamides, which are known for their diverse biological activities and applications in pharmaceuticals and materials science.

Synthesis of Similar Compounds

The synthesis of compounds similar to 2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide typically involves multiple steps, including the formation of the phenoxy and tetrahydrothiophene dioxide moieties, followed by their incorporation into the acetamide structure.

Synthesis Steps:

  • Formation of the Tetrahydrothiophene Dioxide Moiety: This involves the oxidation of tetrahydrothiophene to form the dioxide.

  • Preparation of the Phenoxy Group: This can be achieved through the reaction of a phenol with an alkylating agent.

  • Assembly of the Acetamide Structure: This involves the reaction of the phenoxy and tetrahydrothiophene dioxide moieties with an appropriate amine and acylating agent.

Characterization Techniques

Characterization of such compounds typically involves spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of the compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule.

Data Table: Example of Similar Compounds

Compound NameMolecular WeightSynthesis Method
2-(3,5-dimethylphenoxy)-N-[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide389.4 g/molGeneral Procedure A or B
2-(2,3-dimethylphenoxy)-N-(2-fluorophenyl)acetamideNot specifiedNot specified
2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamideNot specifiedNot specified

This table highlights the diversity of acetamide compounds and the need for detailed synthesis and characterization data for each specific molecule.

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